Protirelin

Vue d'ensemble

Description

Méthodes De Préparation

Protirelin is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the tri-peptide structure. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers, which allow for the efficient and reproducible production of this compound .

Analyse Des Réactions Chimiques

Protirelin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified peptides with altered biological activities .

Applications De Recherche Scientifique

Neuroprotective Effects in Amyotrophic Lateral Sclerosis

Protirelin has been investigated for its potential neuroprotective properties, particularly in the context of amyotrophic lateral sclerosis (ALS). Research indicates that this compound acts as a neuromodulator in the extrahypothalamic nervous system, suggesting it may enhance motor neuron function and reflexes. A study highlighted that the efficacy of this compound may be influenced by gender and hormonal status, revealing that testosterone treatment can restore sensitivity to the compound in male neonatal rats .

Table 1: Summary of Findings on this compound in ALS

| Study Focus | Key Findings |

|---|---|

| Gender Differences | Efficacy varies with sex; testosterone can restore sensitivity . |

| Clinical Efficacy | Mixed results; strong experimental support but variable clinical outcomes . |

Therapeutic Role in Depression

This compound has been explored for its effects on mood disorders, particularly major depressive disorder and alcohol-related depression. In a controlled study involving chronic alcoholics with secondary depression, this compound administration led to behavioral improvements during acute withdrawal phases. The hormone's influence on thyroid activation and dopaminergic activity was noted, with significant endocrine responses observed .

Table 2: Behavioral Changes Associated with this compound in Depression

Diagnostic Use in Thyroid Function Tests

This compound is primarily utilized as a diagnostic agent to assess pituitary gland function concerning thyroid hormone regulation. The TRH test involves administering this compound to stimulate the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. This test is crucial for diagnosing conditions like secondary hypothyroidism and evaluating the integrity of the hypothalamic-pituitary-thyroid axis .

Table 3: Diagnostic Applications of this compound

| Application | Purpose | Clinical Relevance |

|---|---|---|

| TRH Test | Assess anterior pituitary response | Identifies thyroid function disorders . |

Potential in Critical Illness Management

Recent studies have proposed using this compound to address non-thyroidal illness syndrome (NTIS) in critically ill patients. NTIS is characterized by altered thyroid hormone metabolism during severe illness. Research aims to evaluate whether this compound can restore normal thyroid hormone levels and improve clinical outcomes in these patients .

Table 4: Research on this compound in Critical Illness

Mécanisme D'action

Protirelin exerts its effects by binding to thyrotropin-releasing hormone receptors on the anterior pituitary gland. This binding stimulates the release of thyroid-stimulating hormone and prolactin into the bloodstream . The thyroid-stimulating hormone then acts on the thyroid gland to promote the synthesis and release of thyroid hormones, which regulate metabolic rate, energy homeostasis, and thermogenesis . This compound also modulates the levels of neurotrophic factors and neurotransmitters, contributing to its neuromodulatory and neuroprotective effects .

Comparaison Avec Des Composés Similaires

Protirelin is unique among thyrotropin-releasing hormone analogues due to its specific amino acid sequence and its ability to stimulate the release of both thyroid-stimulating hormone and prolactin . Similar compounds include:

Thyrotropin-releasing hormone: The endogenous peptide with a similar structure and function.

Thyrotropin-releasing hormone analogues: Synthetic peptides designed to mimic the effects of thyrotropin-releasing hormone with varying degrees of potency and stability.

This compound’s uniqueness lies in its well-characterized mechanism of action and its established use in diagnostic tests and research applications .

Activité Biologique

Protirelin, also known as thyrotropin-releasing hormone (TRH), is a tripeptide hormone involved in the regulation of the hypothalamic-pituitary-thyroid axis. Its biological activity extends beyond endocrine regulation, influencing various physiological processes including mood regulation, neuroprotection, and metabolic functions. This article reviews the biological activity of this compound based on diverse research findings, including case studies and experimental data.

This compound primarily stimulates the release of thyroid-stimulating hormone (TSH) from the anterior pituitary gland. This action leads to increased levels of thyroid hormones (T3 and T4), which are critical for metabolism and energy regulation. Additionally, this compound has been shown to exert effects on neurotransmitter systems, particularly in enhancing dopaminergic activity, which may contribute to its mood-stabilizing effects.

1. Mood Disorders

Research indicates that this compound may have therapeutic potential in treating mood disorders, particularly in patients with depression. A double-blind, placebo-controlled study involving chronic alcoholics with secondary depression demonstrated that this compound administration resulted in behavioral improvements during acute alcohol withdrawal. Notably, it was associated with increased growth hormone levels and reduced prolactin levels, suggesting enhanced dopaminergic activity and thyroid activation .

2. Neuroprotection

This compound's neuroprotective properties have been explored in various contexts, including ischemic conditions and neurodegenerative diseases. Studies indicate that TRH can mitigate neuronal damage following traumatic brain injury and may improve outcomes in conditions like Alzheimer's disease . For instance, this compound has been shown to enhance recovery in models of spinal cord injury by promoting neuronal survival and function .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Case Studies

- Chronic Alcoholism : A study involving chronic alcoholics showed that this compound could lead to significant behavioral changes during acute withdrawal phases, indicating its potential utility in managing withdrawal symptoms and associated depressive states .

- Refractory Depression : In a clinical setting, patients with treatment-resistant depression exhibited rapid improvement in mood and suicidality following intrathecal administration of this compound, highlighting its potential as a novel therapeutic approach for severe mood disorders .

Propriétés

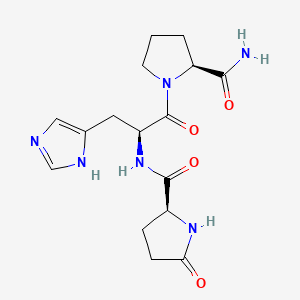

IUPAC Name |

N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSAINXGIQZQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860316 | |

| Record name | 5-Oxoprolylhistidylprolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light red crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Transferrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Thyrotropin Alfa binds to the thyrotropin receptors found on any residual thyroid cells or tissues. This stimulates radioactive iodine uptake for better radiodiagnostic imaging. | |

| Record name | Thyrotropin alfa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

194100-83-9, 24305-27-9, 11096-37-0 | |

| Record name | Thyrotropin alfa | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protirelin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Transferrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.